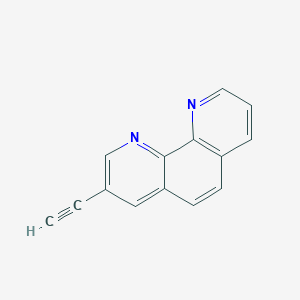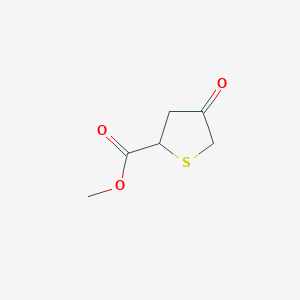![molecular formula C23H17F3N2O2S B1640335 N-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-1,1,1-trifluoromethanesulfonamide CAS No. 871915-77-4](/img/structure/B1640335.png)
N-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-1,1,1-trifluoromethanesulfonamide
Overview
Description
N-[(11bS)-4,5-Dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepin-2-yl]trifluoromethanesulfonamide is a complex organic compound with the molecular formula C23H17F3N2O2S and a molecular weight of 442.46 g/mol . This compound is known for its unique structural features, which include a dinaphthoazepine core and a trifluoromethanesulfonamide group. It is typically found as an orange to brown powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11bS)-4,5-Dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepin-2-yl]trifluoromethanesulfonamide involves multiple steps. One common method includes the reaction of a dinaphthoazepine precursor with trifluoromethanesulfonamide under specific conditions. For instance, a stirred solution of the precursor in NMP (N-Methyl-2-pyrrolidone) is reacted with trifluoromethanesulfonamide at room temperature for 36 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as HPLC (High-Performance Liquid Chromatography) to achieve a purity of over 90% .
Chemical Reactions Analysis
Types of Reactions
N-[(11bS)-4,5-Dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepin-2-yl]trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also be reduced to form reduced derivatives.
Substitution: The trifluoromethanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized dinaphthoazepine derivatives, while substitution reactions may result in various substituted dinaphthoazepine compounds.
Scientific Research Applications
N-[(11bS)-4,5-Dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepin-2-yl]trifluoromethanesulfonamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(11bS)-4,5-Dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepin-2-yl]trifluoromethanesulfonamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to act as a chiral catalyst, facilitating asymmetric reactions by stabilizing transition states and intermediates. The trifluoromethanesulfonamide group plays a crucial role in enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-[(11bS)-3,5-dihydro-4H-dinaphtho[2,1-c:1’,2’-e]azepin-4-yl]-1,2-diphenylethyl]thiourea
- (11bS)-(+)-4,4-Dibutyl-4,5-dihydro-2,6-bis(3,4,5-trifluorophenyl)-3H-dinaphtho[2,1-c:1’,2’-e]azepinium bromide
Uniqueness
N-[(11bS)-4,5-Dihydro-3H-dinaphtho[2,1-c:1’,2’-e]azepin-2-yl]trifluoromethanesulfonamide stands out due to its specific structural features, including the dinaphthoazepine core and the trifluoromethanesulfonamide group. These features confer unique reactivity and selectivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
N-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O2S/c24-23(25,26)31(29,30)28-20-11-15-6-2-4-8-18(15)22-19(20)13-27-12-16-10-9-14-5-1-3-7-17(14)21(16)22/h1-11,27-28H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXIMCCGGZIJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1)C(=CC5=CC=CC=C54)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871915-77-4 | |
| Record name | N-[(11bS)-4,5-Dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepin-2-yl]trifluoromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Benzo[4,5]imidazo[1,2-b]pyrazole](/img/structure/B1640256.png)










![[(1E)-1,2-Difluoro-1,2-ethenediyl]bistributylstannane](/img/structure/B1640285.png)

![2-[4-(Trifluoromethyl)phenyl]-1-imidazoline](/img/structure/B1640295.png)
